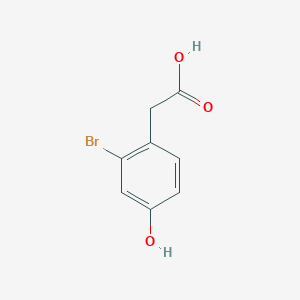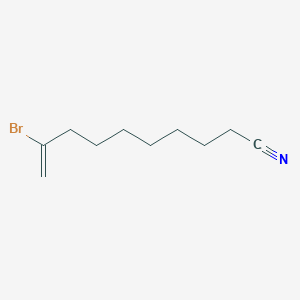
2-Bromo-4-(6-chloro-3-pyridyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is an organic compound that features a bromine atom, a chlorine-substituted pyridine ring, and a butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene typically involves the bromination of 4-(6-chloro-3-pyridyl)-1-butene. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(6-chloro-3-pyridyl)-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-azido-4-(6-chloro-3-pyridyl)-1-butene or 2-thio-4-(6-chloro-3-pyridyl)-1-butene.
Oxidation: Formation of 2-bromo-4-(6-chloro-3-pyridyl)-1-butanol or 2-bromo-4-(6-chloro-3-pyridyl)-1-butanone.
Reduction: Formation of 2-bromo-4-(6-chloro-3-pyridyl)butane.
Applications De Recherche Scientifique
2-Bromo-4-(6-chloro-3-pyridyl)-1-butene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound’s butene chain can also participate in hydrophobic interactions, further modulating its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-(3-pyridyl)-1-butene: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
4-(6-chloro-3-pyridyl)-1-butene:
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene: Substitution of bromine with chlorine, leading to variations in reactivity and interactions.
Uniqueness
2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance its reactivity and potential for forming specific interactions with target molecules, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-(3-bromobut-3-enyl)-2-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c1-7(10)2-3-8-4-5-9(11)12-6-8/h4-6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIGAKUAOZFEQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CN=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641244 |
Source


|
| Record name | 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-60-5 |
Source


|
| Record name | 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)













